An In-depth Technical Guide to 3-Methyl-2-buten-1-ol: Core Properties and Structure
An In-depth Technical Guide to 3-Methyl-2-buten-1-ol: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 3-methyl-2-buten-1-ol, also known as prenol. The information is curated to support research, development, and application of this versatile compound.
Core Properties of 3-Methyl-2-buten-1-ol
3-Methyl-2-buten-1-ol is a colorless liquid with a characteristic alcoholic odor.[1] It is a naturally occurring compound found in various plants, including pine trees, and is also considered an endogenous metabolite.[2][3][4][5] The key physical and chemical properties of 3-methyl-2-buten-1-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C5H10O | [6] |
| Molecular Weight | 86.13 g/mol | [6][7][8] |
| Appearance | Colorless liquid | [1][9] |
| Odor | Alcoholic, phenolic, metallic | [1][10] |
| Density | 0.848 g/mL at 25 °C | [7][9] |
| Boiling Point | 140 °C | [7][9] |
| Flash Point | 43 °C | [9] |
| Refractive Index | n20/D 1.443 | [7] |
| Solubility in Water | Reasonably soluble | [11] |
| SMILES String | C\C(C)=C\CO | [7][8] |
| InChI Key | ASUAYTHWZCLXAN-UHFFFAOYSA-N | [7][8] |
Chemical Structure
3-Methyl-2-buten-1-ol is a primary alcohol with a double bond between the second and third carbon atoms. The presence of both a hydroxyl group and a carbon-carbon double bond makes it a reactive and versatile molecule in organic synthesis.
Structural Representation:
Caption: Chemical structure of 3-Methyl-2-buten-1-ol.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis, purification, and analysis of 3-methyl-2-buten-1-ol. Below are representative methodologies for key experimental procedures.
Synthesis of 3-Methyl-2-buten-1-ol via the Isoprene Method
The synthesis from isoprene is a common industrial method.[9] It involves the chlorination of isoprene, followed by esterification and subsequent saponification.
Experimental Workflow: Synthesis from Isoprene
Caption: Workflow for the synthesis and purification of 3-Methyl-2-buten-1-ol from isoprene.
Protocol:
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Chlorination: Isoprene is reacted with concentrated hydrochloric acid to produce prenyl chloride.
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Esterification: The resulting prenyl chloride is then reacted with sodium acetate to form prenyl acetate.
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Saponification: The prenyl acetate is hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, to yield crude 3-methyl-2-buten-1-ol.
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Purification: The crude product is purified by fractional distillation to obtain the final, high-purity compound.
Purification by Fractional Distillation
Fractional distillation is an effective method for purifying 3-methyl-2-buten-1-ol from reaction byproducts and unreacted starting materials, especially when the boiling points of the components are close.
Protocol:
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The crude 3-methyl-2-buten-1-ol is placed in a round-bottom flask with a few boiling chips.
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A fractionating column is attached to the flask, followed by a condenser and a collection flask.
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The apparatus is heated, and the temperature is carefully monitored.
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The fraction that distills over at the boiling point of 3-methyl-2-buten-1-ol (approximately 140 °C at atmospheric pressure) is collected.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 3-methyl-2-buten-1-ol and identifying any impurities.
Typical GC Conditions:
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Column: A non-polar or medium-polarity column, such as a DB-5 or HP-5, is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scanning a mass range of, for example, 35-300 amu).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 3-methyl-2-buten-1-ol.
¹H NMR (in CDCl₃):
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The spectrum will show characteristic peaks for the methyl protons, the methylene protons adjacent to the hydroxyl group, the vinyl proton, and the hydroxyl proton.
¹³C NMR (in CDCl₃):
-
The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, including the two methyl carbons, the methylene carbon, and the two sp² hybridized carbons of the double bond.
Biological Significance and Signaling Pathways
3-Methyl-2-buten-1-ol, or prenol, is a key intermediate in the Isoprenoid Alcohol (IPA) Pathway , a synthetic biological pathway designed for the production of isoprenoids.[2][3] Isoprenoids are a large and diverse class of naturally occurring organic chemicals with a wide range of applications, including pharmaceuticals, biofuels, and fragrances.
The IPA pathway offers an alternative to the native mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways for isoprenoid synthesis. In the IPA pathway, central carbon metabolites are converted to isoprenoid alcohols like prenol, which are then phosphorylated to produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Isoprenoid Alcohol (IPA) Pathway
Caption: The Isoprenoid Alcohol (IPA) pathway, highlighting the central role of 3-Methyl-2-buten-1-ol (prenol).
References
- 1. US6278016B1 - Methods for conversion of isoprene to prenyl alcohol and related compounds - Google Patents [patents.google.com]
- 2. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis | Semantic Scholar [semanticscholar.org]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
